4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one
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Overview
Description
4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine ring system fused with a decahydroquinoxalin-2-one moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one typically involves multiple steps. One common method includes the use of copper-catalyzed reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve microwave-assisted synthesis, which significantly reduces the reaction time and increases the yield. Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high efficiency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development . Additionally, its unique structure allows it to be used in the study of molecular interactions and pathways, contributing to our understanding of cellular processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . By inhibiting the activity of these targets, the compound can modulate various cellular processes, including cell cycle progression and apoptosis . The pathways involved in these effects are complex and often require further study to fully understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one stands out due to its unique structural features and pharmacological properties . Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit significant biological activities . the specific combination of the pyrazolo[1,5-a]pyrimidine ring with the decahydroquinoxalin-2-one moiety in this compound provides distinct advantages in terms of stability and activity .
Properties
IUPAC Name |
4-[(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-13-5-6-21-15(19-13)10(7-17-21)8-20-9-14(22)18-11-3-1-2-4-12(11)20/h5-7,11-12H,1-4,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGVAXXOHIJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)CN2CC3=C4N=C(C=CN4N=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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